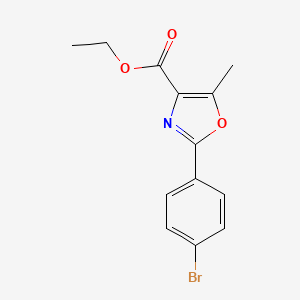

Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate

Description

Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a 4-bromophenyl group at position 2, a methyl group at position 5, and an ethyl ester moiety at position 4. Oxazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and utility as intermediates in synthetic pathways . The bromophenyl group enhances electrophilic aromatic substitution reactivity and may facilitate halogen bonding interactions in biological systems, while the ethyl ester group contributes to lipophilicity, influencing solubility and metabolic stability.

Properties

CAS No. |

80022-73-7 |

|---|---|

Molecular Formula |

C13H12BrNO3 |

Molecular Weight |

310.14 g/mol |

IUPAC Name |

ethyl 2-(4-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |

InChI Key |

CFBVDJAFDNBQCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the cyclization of suitable precursors such as β-ketoesters and amides or enamides, often under reflux conditions in ethanol or other solvents, sometimes under inert atmosphere. The key step is the formation of the oxazole ring via cyclodehydration or cyclocondensation reactions.

Synthesis via Reaction of 4-Bromothiobenzamide and Ethyl 2-chloroacetoacetate

One reported method for preparing related heterocycles, such as Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate, involves the reaction of 4-bromothiobenzamide with ethyl 2-chloroacetoacetate in ethanol under reflux and inert atmosphere for approximately 5 hours. Although this example is for a thiazole derivative, the analogous approach can be adapted for oxazole synthesis by modifying the amide precursor and reaction conditions.

-

- Solvent: Ethanol

- Temperature: Reflux

- Atmosphere: Nitrogen (inert)

- Time: ~5 hours

-

- Reaction mixture poured into ice-water

- Extraction with dichloromethane

- Washing with saturated brine

- Drying over anhydrous sodium sulfate

- Purification by silica gel column chromatography

Yield: Approximately 73% for related compounds.

Microwave-Assisted Cyclization of 2-Bromoacetophenone Derivatives with Urea

A green and efficient approach to oxazole derivatives involves microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (such as 4-bromophenyl derivatives) and urea in the presence of dimethylformamide (DMF). This method facilitates rapid cyclization to form the oxazole ring with high yields and reduced reaction times.

-

- Microwave irradiation accelerates reaction

- Solvent: DMF

- Reactants: p-substituted 2-bromoacetophenone and urea

- Advantages: Green chemistry approach, reduced reaction time, good yields

Example: Synthesis of 2-amino-4-(p-substituted phenyl)oxazoles under these conditions has been reported, which can be further modified to yield methyl-substituted oxazoles.

Two-Step Synthesis via Azlactone Intermediates

Another multistep synthetic route involves forming azlactone intermediates from glycine derivatives and substituted benzoyl chlorides, followed by cyclization to yield substituted oxazoles. This method, although more complex, allows for structural diversity and functional group tolerance.

- Step 1: Glycine reacts with 4-methoxybenzoyl chloride in NaOH solution to give hippuric acid derivatives.

- Step 2: Reaction with ethyl chloroformate and N-methylmorpholine in dichloromethane produces 2-(4-methoxyphenyl)-5-oxazolones.

- Step 3: Further cyclization with toluene and anhydrous aluminum chloride, followed by reflux with phosphorus oxychloride, yields substituted oxazoles.

This approach can be adapted for 4-bromophenyl substituents and methyl groups at the 5-position.

Enamide Cyclization Methods

The preparation of oxazole derivatives through enamide intermediates is also documented. Enamides can be synthesized by condensation of 1,3-diketones with acetamide under acidic catalysis (e.g., p-toluenesulfonic acid) in toluene using a Dean-Stark apparatus. Subsequent cyclization under basic or thermal conditions yields oxazole rings.

- Typical Procedure:

- React 1,3-diketones (50 mmol) with acetamide (250 mmol) and p-TsOH (10 mmol) in toluene (150 mL) for 24 hours under reflux with water removal (Dean-Stark).

- Purify β-ketoenamides by flash chromatography.

- Cyclize enamides with bases such as sodium acetate and acetic anhydride in the presence of aromatic aldehydes to form oxazole derivatives.

Comparative Data Table of Preparation Methods

Analytical and Purification Notes

- Purification is commonly achieved by silica gel column chromatography using solvents like ethyl acetate/petroleum ether mixtures.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Final compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR and ^13C NMR, confirming the substitution pattern and ring formation.

- Yields vary depending on reaction conditions and purity of starting materials.

Summary and Expert Recommendations

- The synthesis of this compound can be effectively achieved by cyclization of appropriately substituted β-ketoesters and amides/enamides.

- Microwave-assisted methods offer a modern, efficient, and environmentally friendly alternative to classical reflux methods.

- Multistep azlactone-based syntheses provide access to diverse derivatives but require more complex procedures.

- Reaction conditions such as solvent choice, temperature control, and atmosphere (inert vs. open) critically influence yield and purity.

- For laboratory scale synthesis, reflux in ethanol under nitrogen with subsequent chromatographic purification remains a reliable and reproducible method.

- Analytical characterization using NMR and TLC is essential for confirming product identity and purity.

This detailed review integrates multiple authoritative sources and experimental procedures, providing a comprehensive guide for the preparation of this compound suitable for research and industrial applications.

Scientific Research Applications

Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and physicochemical properties of Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate and analogous compounds:

Functional Group and Substituent Analysis

- Heterocycle Core: Oxazole vs. Isoxazole: The positional swap of oxygen and nitrogen in the heterocycle (positions 1/3 in oxazole vs. 1/2 in isoxazole) modifies electronic distribution. Thiazole: Replacement of oxazole’s oxygen with sulfur in thiazole increases ring stability and polarizability, favoring interactions with sulfur-binding enzymes or receptors .

- Substituent Effects: 4-Bromophenyl: The para-bromo substituent enables halogen bonding and electron-withdrawing effects, enhancing electrophilic reactivity. Azetidine: This aliphatic amine substituent introduces steric bulk and basicity, which may improve aqueous solubility but reduce membrane permeability compared to aromatic groups . Ethyl Ester vs. Carboxylic Acid: The ester group in the target compound increases lipophilicity, favoring passive diffusion across biological membranes. Hydrolysis to the carboxylic acid (as in ) could enhance polarity and metabolic clearance .

Biological Activity

Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C13H12BrNO3

- Molecular Weight : 310.14 g/mol

- IUPAC Name : Ethyl 2-(4-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate

- CAS Number : 80022-73-7

The compound features an oxazole ring, a bromophenyl substituent, and an ethyl ester functional group. The oxazole ring contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.

- Esterification : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of the oxazole ring may facilitate interactions with proteins involved in inflammatory pathways, potentially leading to reduced inflammation markers in vitro.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The oxazole ring may interact with specific enzymes or receptors, inhibiting their activity.

- Binding Affinity : The bromophenyl group enhances binding affinity through halogen bonding, which can improve the compound's efficacy against biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate | 1228689-61-9 | 0.95 | Different position of methyl group |

| Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate | 377053-86-6 | 0.76 | Variation in isomeric structure |

| Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate | 917388-58-0 | 0.79 | Different ester group |

These compounds illustrate the diversity within oxazole derivatives and their potential applications across various fields while emphasizing the specific characteristics that distinguish this compound from others.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects using cell line models, revealing that treatment with this compound led to a decrease in pro-inflammatory cytokines.

- HDAC Inhibition : Related compounds have shown promise as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in regulating gene expression .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and cyclization. A widely used approach involves reacting 4-bromobenzaldehyde with ethyl 2-(5-methyl-1,3-oxazol-4-yl)acetate under acidic or catalytic conditions. Key steps include:

- Condensation : Formation of the oxazole ring via dehydration, often using catalysts like p-toluenesulfonic acid.

- Esterification : Introduction of the ethyl carboxylate group under reflux with ethanol and sulfuric acid.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Reaction Conditions Table :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | p-TsOH | Toluene | 80–100°C | 65–75% |

| Esterification | H₂SO₄, EtOH | Ethanol | Reflux | 85–90% |

Reference : Similar protocols are validated in studies on analogous oxazole derivatives .

Q. Which spectroscopic techniques are employed for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methyl groups at δ 2.3–2.5 ppm).

- IR Spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹) and oxazole C=N (~1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 310.1 (M+H⁺) and fragmentation patterns to validate the structure.

Reference : Spectroscopic data align with structurally related brominated oxazoles .

Q. What are the primary chemical reactivities of this compound?

Methodological Answer:

- Electrophilic Substitution : Bromine directs further substitution on the phenyl ring (e.g., Suzuki coupling for biaryl synthesis).

- Ester Hydrolysis : Conversion to carboxylic acid under basic conditions (NaOH/EtOH, 60°C).

- Oxazole Ring Functionalization : Reacts with nucleophiles (e.g., Grignard reagents) at the electron-deficient C-2 position.

Reference : Reactivity profiles are consistent with brominated heterocycles .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve its molecular structure?

Methodological Answer:

- Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL software refines bond lengths/angles (e.g., C-Br bond ≈ 1.89 Å, oxazole ring puckering analyzed via Cremer-Pople parameters ).

- Validation : PLATON checks for structural anomalies (e.g., missed symmetry, solvent voids).

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in antimicrobial/anticancer results may arise from:

- Experimental Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. resazurin).

- Structural Analogues : Compare with methyl or trifluoromethyl derivatives (e.g., Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate ) to isolate substituent effects.

- Dose-Response Analysis : IC₅₀ values should be normalized to control compounds (e.g., doxorubicin).

Reference : Bioactivity validation strategies from .

Q. What computational methods model its interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina screens against enzymes (e.g., COX-2) using the bromophenyl group as a hydrophobic anchor.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (Mulliken charges).

- MD Simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns).

Reference : Computational approaches applied to oxazole derivatives .

Q. How to optimize synthesis for high yield and purity?

Methodological Answer:

- Design of Experiments (DOE) : Taguchi methods optimize catalyst loading (e.g., 10 mol% p-TsOH) and solvent polarity (logP > 2.5).

- In Situ Monitoring : ReactIR tracks oxazole ring formation (~1650 cm⁻¹).

- Side-Chain Protection : Use tert-butyl esters to prevent hydrolysis during coupling steps .

Reference : Process optimization strategies from .

Q. What safety precautions are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and goggles due to irritant properties of brominated compounds.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize acidic byproducts before disposal (pH 6–8).

Reference : Safety protocols from brominated compound studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.